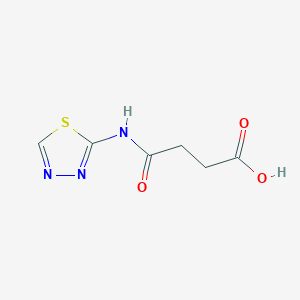
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid” is a chemical compound with the CAS Number: 26861-97-2 . It has a molecular weight of 201.21 . The IUPAC name for this compound is 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid .
Molecular Structure Analysis
The InChI code for “4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid” is 1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Organotin(IV) Complexes with Antibacterial and Antifungal Activities :
- 4-Oxo-4-(thiazol-2-ylamino)butanoic acid was used in the synthesis of organotin(IV) carboxylates, showing significant antibacterial, antifungal, antileishminial, cytotoxicity, and protein kinase inhibition activities. These complexes, particularly Complexes 1 and 2, demonstrated antileishmanial activity higher than standard treatments, indicating potential for leishmaniasis treatment (Javed et al., 2015).
In Vitro Antimicrobial Evaluation :
- Derivatives of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, specifically 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde and related compounds, were synthesized and screened for their in vitro antibacterial activities. These compounds demonstrated moderate antimicrobial activity (Govori et al., 2014).
Crystal and Molecular Structure Studies :
- The molecular and crystal structure of derivatives of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid were analyzed, contributing to the understanding of their physical and chemical properties, which is essential for their application in various scientific fields (Naveen et al., 2016).
Supramolecular Synthons in Crystals :
- Research on 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, a related compound, helped in understanding supramolecular synthons in crystals. This has implications for designing materials with specific properties (PrakashShet et al., 2018).
Synthesis of α-Acyloxybenzothiazoleamides :
- 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid was used to produce α-benzothiazole acyloxyamides, which could have various applications, particularly in the field of organic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).
Angiotensin II Receptor Antagonistic Activities :
- Studies on benzimidazole derivatives bearing acidic heterocycles, including those related to 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid, showed promising angiotensin II receptor antagonistic activities. This research is significant for the development of new pharmaceutical compounds (Kohara et al., 1996).
Optical Gating of Synthetic Ion Channels :
- The compound was utilized in the development of optical gating for synthetic ion channels, showcasing its application in nanofluidic devices and potentially in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis and Biological Evaluation of Novel Compounds :
- Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6- dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates were synthesized and evaluated for antimicrobial, analgesic, and anti-inflammatory activities. Some analogues showed significant activity, indicating potential medicinal applications (Anekal & Biradar, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405558 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
CAS RN |
26861-97-2 |
Source


|
| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

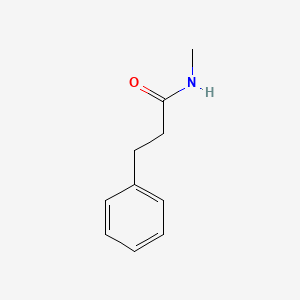
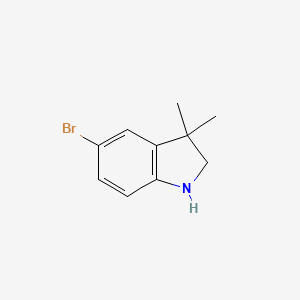

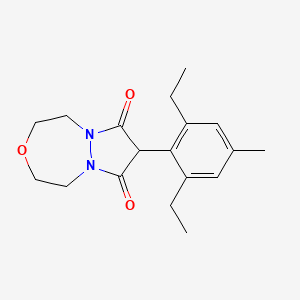
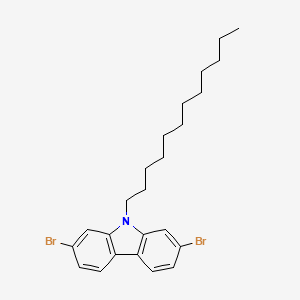
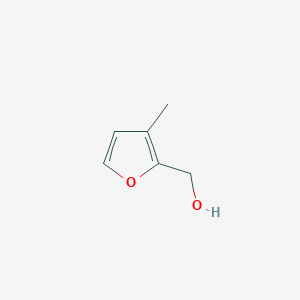


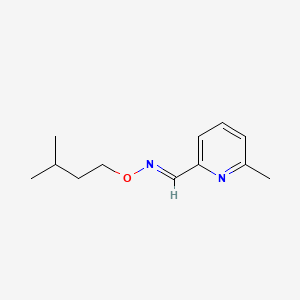

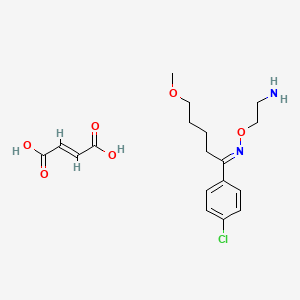
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)